molecular formula C12H14N2O B195336 1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole CAS No. 300543-31-1

1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole

Cat. No.: B195336
CAS No.: 300543-31-1
M. Wt: 202.25 g/mol
InChI Key: UMVWFSPNDNDOJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms.

Preparation Methods

The synthesis of 1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole typically involves the reaction of ethyl acetoacetate with phenylhydrazine. This reaction proceeds through a cyclization mechanism, forming the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the process can be catalyzed by acids or bases to enhance the reaction rate .

Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters can further improve the efficiency of the synthesis .

Chemical Reactions Analysis

1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups such as halogens or alkyl groups are introduced into the pyrazole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives .

Mechanism of Action

The mechanism of action of 1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole involves its ability to scavenge free radicals and inhibit lipid peroxidation. This action helps in reducing oxidative damage to brain cells, vascular endothelial cells, and nerve cells. The compound’s antioxidant properties are attributed to its interaction with reactive oxygen species (ROS), thereby preventing cellular damage.

Properties

IUPAC Name

3-ethoxy-5-methyl-1-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-3-15-12-9-10(2)14(13-12)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVWFSPNDNDOJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN(C(=C1)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole
Reactant of Route 2
1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole
Reactant of Route 6
Reactant of Route 6
1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.